molecular formula C28H38N2O6 B4031783 N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide

N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide

Cat. No.: B4031783
M. Wt: 498.6 g/mol
InChI Key: WWKKNFDBVODOPM-UHFFFAOYSA-N
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Description

N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,4-dimethoxybenzoyl chloride, which is then reacted with an amine to form the corresponding amide. The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone derivatives and appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-((3,4-dimethoxyphenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its multiple methoxy groups and cyclohexyl ring contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,3-trimethylcyclohexyl]methyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6/c1-27(2)14-18(30-26(32)22-11-9-20(34-5)13-24(22)36-7)15-28(3,16-27)17-29-25(31)21-10-8-19(33-4)12-23(21)35-6/h8-13,18H,14-17H2,1-7H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKNFDBVODOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)C2=C(C=C(C=C2)OC)OC)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide
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N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide
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N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide
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N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide
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N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide
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N-[3-({[(2,4-dimethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,4-dimethoxybenzamide

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